(E)-3-(3-硝基苯基)-N'-(1-(吡啶-4-基)乙叉基)-1H-吡唑-5-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

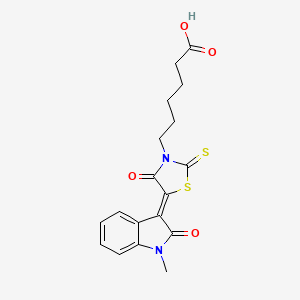

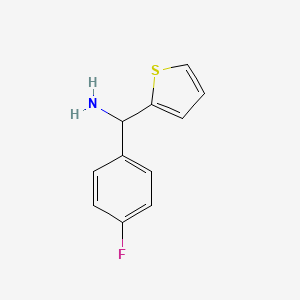

The compound “(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon being on opposite sides .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The nitrophenyl and pyridinyl groups are likely to contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the compound could participate in various organic reactions due to the presence of the aromatic rings .科学研究应用

合成和衍生物形成

N-稠合杂环化合物的有效合成:该化合物用于合成 N-稠合杂环化合物,包括 N'-(1-(4-硝基苯基)乙叉基)咪唑并[1,2-a]吡啶-6-碳酰肼等衍生物。这些化合物通过五组分级联反应合成,突出了其在创建复杂分子结构方面的多功能性 (Hosseini & Bayat, 2019).

方形网格结构的形成:在配位化学中,它在方形网格结构的形成中发挥作用。例如,据报道,使用相关的吡唑基配体自组装了四核 Cu(II) 和 Ni(II) 方形网格 (Mandal 等,2011).

腐蚀抑制

- 腐蚀防护:吡唑-碳酰肼化合物表现出可用于金属腐蚀防护的性质。研究表明它们在抑制腐蚀方面的有效性,特别是在酸性环境中的低碳钢中 (Paul、Yadav 和 Obot,2020).

配位化学

- 与金属的配位配合物:它用于合成稀有的 μ-二-σ 吡唑基桥接酮羰基配合物与 Cd(II) 等金属,突出了其在形成结构多样的金属有机框架中的作用 (Das 等,2015).

传感器开发

- 荧光探针开发:吡唑衍生物用于创建荧光探针,用于检测 Al3+ 和 Fe3+ 等离子体。此类探针基于关闭-开启-关闭传感器机制 (魏等,2022).

生物学应用

生物学评估和对接研究:该化合物在吡唑啉衍生物的生物学评估和分子对接研究中也很重要,表明其在发现新药方面的潜力 (Ravula 等,2016).

金属有机凝胶:它用于形成有毒的金属有机凝胶,用作封装有毒重金属的凝胶剂,这对于环境修复和废物管理过程至关重要 (Roy 等,2022).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is subsequently cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "pyridine-4-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |

CAS 编号 |

634886-37-6 |

分子式 |

C17H14N6O3 |

分子量 |

350.338 |

IUPAC 名称 |

3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+ |

InChI 键 |

GJTWXTOCXLOGSN-YBFXNURJSA-N |

SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)